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molecular formula C8H8O2S B105559 Phenyl vinyl sulfone CAS No. 5535-48-8

Phenyl vinyl sulfone

Cat. No. B105559
M. Wt: 168.21 g/mol
InChI Key: UJTPZISIAWDGFF-UHFFFAOYSA-N
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Patent
US05902905

Procedure details

(β-chloroethylsulfonyl)benzene (40.9 g, 200 mmol) was dissolved in 100 g of toluene, to this solution were added 30.7 g of 49% aqueous potassium carbonate solution (potassium carbonate 109 mmol) and 1.01 g (10 mmol) of triethylamine, and the mixture was stirred for 3 hours at from 40 to 45° C. Then, the mixture was washed with 70 g of water once, with 35 g of 5% aqueous sulfuric acid solution once and further with 35 g of water once, and the solvents were distilled off to obtain 33.1 g (yield 98.4%) of phenylvinylsulfone.
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
30.7 g
Type
reactant
Reaction Step Two
Quantity
1.01 g
Type
catalyst
Reaction Step Two
Yield
98.4%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][S:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:6])=[O:5].C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[C:7]1([S:4]([CH:3]=[CH2:2])(=[O:6])=[O:5])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
40.9 g
Type
reactant
Smiles
ClCCS(=O)(=O)C1=CC=CC=C1
Name
Quantity
100 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.01 g
Type
catalyst
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours at from 40 to 45° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Then, the mixture was washed with 70 g of water once
DISTILLATION
Type
DISTILLATION
Details
with 35 g of 5% aqueous sulfuric acid solution once and further with 35 g of water once, and the solvents were distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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